2-D08
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2’,3’,4’-Trihydroxyflavone, also known as 2-D08, is the protein SUMOylation process . SUMOylation is a dynamic posttranslational modification involved in various biological processes, such as cellular homeostasis and development .
Mode of Action
This compound acts as a SUMOylation inhibitor . It works by preventing the transfer of SUMO from UBC9-SUMO thioester to the substrate, thereby inhibiting SUMOylation modification . This modification process is similar to ubiquitination, where a covalent bond is formed with a specific lysine side chain on the target protein .
Biochemical Pathways
The inhibition of SUMOylation by this compound affects the Protease/Metabolic Enzyme–E1/E2/E3 Enzyme pathway . This pathway is crucial in cancer development, making this compound a potential therapeutic agent .
Pharmacokinetics
It is known that this compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects. It is soluble in DMSO , which could potentially affect its bioavailability.
Result of Action
This compound has been shown to inhibit both SN-38 and cytokine-evoked increases in epithelial barrier permeability in an in vitro intestinal mucositis model . It was found to be the most effective inhibitor of cytokine-evoked increases in epithelial permeability among the flavonoids tested . These results highlight a novel role for this compound in ameliorating chemotherapy and inflammation-evoked changes in intestinal barrier function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other compounds, such as SN-38, a chemotherapeutic drug . Additionally, the compound’s stability could be influenced by storage conditions. It is recommended to store the compound at -20℃ to maintain its effectiveness .
Biochemical Analysis
Biochemical Properties
2’,3’,4’-Trihydroxyflavone interacts with various enzymes, proteins, and other biomolecules. It has been shown to react effectively with apigenin, catalyzing its conversion to acacetin . It also inhibits protein sumoylation, a dynamic posttranslational modification involved in diverse biological processes during cellular homeostasis and development .
Cellular Effects
The effects of 2’,3’,4’-Trihydroxyflavone on cells are multifaceted. It has been found to inhibit cell viability in a dose- and time-dependent manner . It also significantly inhibits the colony-forming ability of uterine leiomyosarcoma (Ut-LMS) cells . Furthermore, it has been shown to maintain barrier function in the presence of SN-38, a chemotherapeutic drug .
Molecular Mechanism
At the molecular level, 2’,3’,4’-Trihydroxyflavone exerts its effects through various mechanisms. It has been identified as a mechanistically unique inhibitor of protein sumoylation . It also inhibits both SN-38 and cytokine-evoked increases in epithelial barrier permeability .
Temporal Effects in Laboratory Settings
Over time, 2’,3’,4’-Trihydroxyflavone has been observed to maintain its effects in laboratory settings. It continues to inhibit increases in epithelial barrier permeability evoked by SN-38 and cytokines .
Metabolic Pathways
2’,3’,4’-Trihydroxyflavone is involved in various metabolic pathways. It plays a role in the biosynthesis of flavonoids, interacting with enzymes such as phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), and flavonol synthase (FLS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-D08 involves the condensation of appropriate phenolic compounds under specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-D08 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
2-D08 has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Anacardic Acid: Inhibits E1-SUMO thioester formation.
Ginkgolic Acid: Also inhibits E1-SUMO thioester formation.
Uniqueness
2-D08 is unique in its ability to selectively inhibit the transfer of SUMO from the E2 thioester to the substrate without affecting other steps in the SUMOylation pathway . This specificity makes it a valuable tool for studying SUMOylation and its role in various biological processes .
Properties
IUPAC Name |
2-(2,3,4-trihydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-10-6-5-9(14(18)15(10)19)13-7-11(17)8-3-1-2-4-12(8)20-13/h1-7,16,18-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAXTFSPCLZPIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144707-18-6 | |
Record name | 144707-18-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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